BenchChemオンラインストアへようこそ!

Tauro-omega-muricholic acid-d4 (sodium)

Analytical Chemistry Mass Spectrometry Bile Acid Quantification

Tauro-omega-muricholic acid-d4 (sodium), also designated T-ω-MCA-d4 sodium or TωMCA-d4, is a stable isotope-labeled analog of the taurine-conjugated secondary bile acid tauro-ω-muricholic acid. It belongs to the sterol lipid class as a C24 bile acid conjugated with taurine and carries four deuterium atoms at non-exchangeable positions, yielding a molecular formula of C₂₆H₄₀D₄NNaO₇S and a molecular weight of 541.71 Da.

Molecular Formula C26H44NNaO7S
Molecular Weight 541.7 g/mol
Cat. No. B12412280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro-omega-muricholic acid-d4 (sodium)
Molecular FormulaC26H44NNaO7S
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]
InChIInChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1/i12D2,13D2;
InChIKeyNYXROOLWUZIWRB-YABQXFSGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauro-omega-muricholic acid-d4 (sodium): Deuterated Internal Standard for Bile Acid Quantification in Sepsis, NAFLD, and FXR Signaling Research


Tauro-omega-muricholic acid-d4 (sodium), also designated T-ω-MCA-d4 sodium or TωMCA-d4, is a stable isotope-labeled analog of the taurine-conjugated secondary bile acid tauro-ω-muricholic acid. It belongs to the sterol lipid class as a C24 bile acid conjugated with taurine and carries four deuterium atoms at non-exchangeable positions, yielding a molecular formula of C₂₆H₄₀D₄NNaO₇S and a molecular weight of 541.71 Da . The non-deuterated parent compound (MW 537.68 Da) is a microbiota-derived metabolite formed via enzymatic conversion of β-muricholic acid by intestinal flora and is the predominant rare bile acid found in serum of infants with early-onset neonatal sepsis [1]. The d4-labeled form is specifically manufactured for use as an internal standard in GC-MS and LC-MS quantification workflows, where its +4 Da mass shift relative to the endogenous analyte enables unequivocal chromatographic discrimination and correction for matrix effects and analyte loss during sample preparation .

Why Generic Substitution Fails for Tauro-omega-muricholic acid-d4 (sodium): Structural, Functional, and Analytical Irreplaceability


Tauro-omega-muricholic acid-d4 (sodium) cannot be substituted by its non-deuterated analog or by other deuterated muricholic acid isotopologues without compromising analytical validity. The non-deuterated T-ω-MCA sodium (MW 537.68 Da) co-elutes with the endogenous analyte and offers no mass differentiation, rendering it useless as an internal standard in isotope-dilution mass spectrometry . Cross-substitution with tauro-α-muricholic acid-d4 (T-α-MCA-d4) or tauro-β-muricholic acid-d4 (T-β-MCA-d4) introduces a different analyte specificity: T-α-MCA is a primary bile acid and a potent FXR antagonist (IC₅₀ = 28 μM), while T-β-MCA is also a primary bile acid and FXR antagonist (IC₅₀ = 40 μM), each with distinct chromatographic retention times and MRM transitions from T-ω-MCA . Furthermore, T-ω-MCA has unique clinical relevance as the predominant rare bile acid biomarker for early-onset neonatal sepsis (EOS), a feature not shared by α- or β- forms [1]. Using an incorrect deuterated standard would therefore produce inaccurate quantification, misassign peak identities, and undermine biomarker validation studies.

Quantitative Differentiation Evidence for Tauro-omega-muricholic acid-d4 (sodium) Against Closest Analogs and Alternatives


Mass Shift of +4 Da Enables Unambiguous Internal Standard Function in Isotope-Dilution LC-MS/MS vs. Non-Deuterated T-ω-MCA

Tauro-omega-muricholic acid-d4 (sodium) provides a +4 Da mass shift (MW 541.71 Da) relative to the endogenous non-deuterated analyte (MW 537.68 Da), enabling its use as an isotope-dilution internal standard for LC-MS/MS and GC-MS quantification. By contrast, the non-deuterated T-ω-MCA sodium salt (Cayman Item No. 28842, purity ≥95%) cannot serve this function because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous analyte . In published isotope-dilution workflows, deuterated bile acid standards such as d4-TβMCA are used to quantify TωMCA among other bile acids, demonstrating the established practice of employing deuterated analogs for accurate quantification [1]. The deuterium atoms are placed at non-exchangeable positions on the taurine moiety, ensuring no deuterium-hydrogen back-exchange under typical sample preparation conditions, which is critical for maintaining isotopic integrity throughout the analytical workflow .

Analytical Chemistry Mass Spectrometry Bile Acid Quantification

Predominant Rare Bile Acid in Early-Onset Neonatal Sepsis: TOMCA Diagnostic Specificity vs. T-α-MCA and T-γ-MCA

In a clinical cohort of 102 neonates stratified by gestational age and septic status, Zöhrer et al. (2018) demonstrated that tauro-ω-muricholic acid (TOMCA) is the predominant rare bile acid in early-onset neonatal sepsis (EOS). The relative amount of TOMCA within the 'rare' BA pool was significantly higher in EOS compared to non-septic controls for both full-term (FT-CTR vs. FT-EOS) and preterm (PT-CTR vs. PT-EOS) neonates (p < 0.01) [1]. In contrast, within healthy full-term controls (FT-CTR), the most common rare BAs were tauro-γ-muricholic acid (TGMCA) and tauro-α-muricholic acid (TAMCA), not TOMCA. The absolute 'rare' BA levels were comparable between FT-EOS (0.6 μmol/L, IQR 0.1-1.6) and PT-EOS (0.6 μmol/L, IQR 0.2-1.5), while non-septic preterm neonates had significantly lower median values (PT-CTR: 0.01 μmol/L, IQR 0.01-0.2; p < 0.01) [1]. TOMCA was thus identified as an independent factor associated with EOS with diagnostic potential. This diagnostic specificity is not exhibited by T-α-MCA or T-γ-MCA under the same conditions.

Neonatal Sepsis Biomarker Discovery Clinical Diagnostics

Divergent FXR Functional Activity: T-ω-MCA as FXR Agonist vs. T-α-MCA and T-β-MCA as FXR Antagonists

The muricholic acid family exhibits functionally divergent activity at the farnesoid X receptor (FXR). Tauro-α-muricholic acid (T-α-MCA) sodium is a characterized FXR antagonist with an IC₅₀ of 28 μM, and tauro-β-muricholic acid (T-β-MCA) sodium is a competitive, reversible FXR antagonist with an IC₅₀ of 40 μM . In contrast, Tveter et al. (2020) demonstrated that T-ω-MCA (TωMCA) behaved as an FXR agonist in ileal organoid experiments, and its depletion in serum of grape polyphenol-supplemented db/db mice was consistent with FXR inhibition [1]. A specific IC₅₀ value for T-ω-MCA at FXR has not yet been reported in the peer-reviewed literature . This functional divergence—agonism versus antagonism at the same nuclear receptor—means that T-ω-MCA-d4 cannot be replaced by T-α-MCA-d4 or T-β-MCA-d4 in studies designed to track or quantify the FXR agonist activity of the ω-epimer, as the α and β forms would report on a different pharmacological entity with opposing receptor effects.

Farnesoid X Receptor Bile Acid Signaling Nuclear Receptor Pharmacology

Hepatic Depletion in NAFLD Models: T-ω-MCA as a Significantly Altered Metabolite in High-Fat Diet-Induced Steatosis

In a high-fat diet-induced rat model of non-alcoholic fatty liver disease (NAFLD), Tang et al. (2019) reported that 10 bile acid species were significantly decreased in the liver of the NAFLD group compared to controls. Among these, four were tauro-conjugated species: taurolithocholic acid (TLCA), taurohyodeoxycholic acid (THDCA), taurodeoxycholic acid (TDCA), and tauro-ω-muricholic acid (TωMCA) [1]. This finding is corroborated by Zhang and Klaassen (2010), who demonstrated that hepatic levels of T-ω-MCA are decreased in mice following dietary supplementation with cholic, deoxycholic, chenodeoxycholic, or ursodeoxycholic acid, as well as in a high-fat diet-induced NAFLD model [2]. The NAFLD model employed a 60 kcal% high-fat diet for 18 weeks vs. a normal diet control (10 kcal%) [1]. This disease-specific depletion pattern establishes T-ω-MCA as a quantifiable hepatic biomarker for NAFLD progression that is distinct from the profile of primary bile acids such as T-α-MCA.

NAFLD Hepatic Steatosis Bile Acid Metabolism

Isotopic Enrichment and Purity Specifications: Deuterated Form ≥99% Isotopic Purity vs. Non-Deuterated Form ≥95% Chemical Purity

Commercially available tauro-omega-muricholic acid-d4 (sodium) is specified with ≥99% deuterated forms (d1-d4) and ≥95% HPLC purity, as per Cayman Chemical's deuterated bile acid standards . The non-deuterated T-ω-MCA sodium salt is available at ≥95% purity from Cayman Chemical (Item 28842) and at >99% purity from Avanti Research (Item 700245) . The critical differentiation lies not in chemical purity but in isotopic enrichment: only the d4-labeled form provides the requisite mass shift for internal standard function. The isotopic purity specification (≥99% deuterated forms) ensures minimal unlabeled carryover that could otherwise contribute to background signal in the analyte channel, compromising the lower limit of quantification (LLOQ) . This isotopic enrichment quality metric is absent from non-deuterated product specifications and is the defining procurement criterion for any laboratory implementing isotope-dilution LC-MS/MS methods for T-ω-MCA quantification.

Stable Isotope Standards Quality Control Analytical Validation

Best Research and Industrial Application Scenarios for Tauro-omega-muricholic acid-d4 (sodium)


Quantitative LC-MS/MS Bile Acid Profiling in Murine and Human Biofluids for Metabolic Disease Studies

Tauro-omega-muricholic acid-d4 (sodium) serves as the matched internal standard for absolute quantification of endogenous T-ω-MCA in serum, plasma, liver tissue, urine, and fecal samples via isotope-dilution LC-MS/MS. As demonstrated in published workflows, deuterated bile acid standards (e.g., d4-TβMCA) are used to quantify TωMCA alongside 20-42 other bile acid species in a single analytical run [1]. The d4-labeled compound corrects for matrix effects, extraction recovery variability, and ionization suppression/enhancement, enabling accurate quantification across diverse biological matrices. This application is essential for NAFLD research, where hepatic T-ω-MCA is significantly depleted, and for diabetes/obesity studies investigating FXR-mediated bile acid signaling [2]. The compound is validated for use on Agilent 6470 Triple Quadrupole LC/MS systems with dynamic MRM transitions and on other LC-MS/MS platforms [3].

Clinical Biomarker Validation for Early-Onset Neonatal Sepsis (EOS) Diagnostic Assays

T-ω-MCA-d4 sodium is the requisite internal standard for developing and validating clinical LC-MS/MS assays that quantify TOMCA as a diagnostic biomarker for early-onset neonatal sepsis. Zöhrer et al. (2018) established that TOMCA is the predominant rare bile acid in EOS serum, with significantly higher relative abundance compared to non-septic controls (p < 0.01), and identified TOMCA as an independent factor associated with EOS [1]. The deuterated internal standard enables precise, matrix-corrected quantification of TOMCA in neonatal serum samples, which is critical for establishing clinical reference ranges, determining diagnostic cut-off values, and validating the biomarker for potential regulatory submission. Use of the correct d4 standard ensures that the assay specifically measures T-ω-MCA and not co-eluting isomeric bile acids such as T-α-MCA or T-β-MCA.

FXR Signaling Pathway Studies Investigating Bile Acid Receptor Agonism vs. Antagonism

In pharmacological studies of FXR modulation, T-ω-MCA-d4 sodium is used to track and quantify T-ω-MCA levels in ileal organoid experiments, cell-based FXR reporter assays, and in vivo models of bile acid signaling. Because T-ω-MCA behaves as an FXR agonist (Tveter et al., 2020) while T-α-MCA (IC₅₀ = 28 μM) and T-β-MCA (IC₅₀ = 40 μM) are FXR antagonists, accurate quantification of each epimer is essential to correctly attribute FXR modulatory effects [1][2]. The d4 internal standard enables simultaneous quantification of multiple muricholic acid epimers in a single LC-MS/MS run using distinct MRM transitions, supporting structure-activity relationship (SAR) studies and investigations of gut microbiota-mediated bile acid metabolism that differentially produce ω-, α-, and β-epimers.

Gut Microbiota-Modulated Bile Acid Metabolism and Host-Microbiome Interaction Studies

T-ω-MCA is a secondary bile acid produced exclusively by gut microbial enzymatic conversion of β-MCA, making it a key readout for microbiome functional activity. The d4-labeled internal standard is essential for studies investigating how dietary interventions (e.g., polyphenols, high-fat diet), antibiotic treatment, or probiotic/live biotherapeutic product administration alter the microbiota-dependent production of T-ω-MCA [1]. In the context of arsenic toxicity research, deuterated bile acid internal standards including d4-TβMCA have been employed to quantify TωMCA changes associated with gut microbiota perturbation [2]. The d4 standard ensures that observed changes in T-ω-MCA levels reflect genuine biological alterations in microbial metabolism rather than analytical variability, which is critical for establishing causal links between microbiome composition and host bile acid signaling.

Quote Request

Request a Quote for Tauro-omega-muricholic acid-d4 (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.